molecular formula C13H11BrN2O B8206231 4-(4-Bromoanilino)benzamide

4-(4-Bromoanilino)benzamide

Cat. No.: B8206231
M. Wt: 291.14 g/mol
InChI Key: VWDPDZUIWYYSNL-UHFFFAOYSA-N
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Description

4-(4-Bromoanilino)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-bromoanilino group. The bromine atom at the para position of the aniline moiety introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-(4-bromoanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-3-7-12(8-4-10)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDPDZUIWYYSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spectral and Physical Properties

  • UV-Vis Spectral Profiles: Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron(III) () showed a λmax shift from 290 nm (starting material) to 320 nm upon complexation. The bromine in 4-(4-Bromoanilino)benzamide may similarly redshift UV absorption due to its electron-withdrawing effect, aiding in analytical characterization .
  • NMR Challenges: Fluorinated benzamides () face overlapping aromatic signals in <sup>1</sup>H NMR. Bromine’s strong deshielding effect in this compound could simplify spectral interpretation compared to fluorine, though coupling patterns may still complicate assignments .

Structural Diversity in Drug Design

  • 4-Anilino-quin(az)oline Scaffolds: emphasizes the tunability of 4-anilino-quinoline scaffolds for chemical probes. The bromoanilino group in this compound could similarly modulate target affinity, with bromine enhancing hydrophobic interactions in receptor binding .
  • Chloro and Methyl Substituted Analogs: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () demonstrates how chloro and methyl groups improve lipophilicity and bioavailability.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents Biological Activity Key Property Influence Reference
LMM5/LMM11 Sulfamoyl, methoxy, furan Antifungal (C. albicans) Enhanced enzyme inhibition
N-(2-nitrophenyl)-benzamide Nitro, bromo Structural studies Reduced solubility
4MNB Methoxy, nitro, bromo Crystallographic comparison Improved solubility
This compound Bromoanilino N/A (inferred) Halogen bonding potential

Q & A

What are the common synthetic routes for preparing 4-(4-Bromoanilino)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 4-bromoaniline with a benzoyl chloride derivative. A two-step approach is recommended:

Amide Bond Formation : React 4-bromoaniline with 4-carboxybenzoyl chloride in the presence of a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and ensuring moisture-free conditions .
For scalability, reflux in tetrahydrofuran (THF) with catalytic DMAP improves reaction efficiency .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the amide NH proton (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). The bromine substituent causes deshielding, splitting patterns into doublets (J ≈ 8–9 Hz) .
    • ¹³C NMR : Identify the carbonyl carbon (δ ~165 ppm) and aromatic carbons adjacent to bromine (δ ~130 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₃H₁₀BrN₂O = 305.14 g/mol), with isotopic patterns confirming bromine presence .

How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets, such as PARP-1 or kinase enzymes?

Methodological Answer:

  • In Vitro Enzyme Assays :
    • PARP-1 Inhibition : Use a colorimetric assay with NAD⁺ as a substrate. Measure IC₅₀ values by incubating the compound with recombinant PARP-1 and monitoring NAD⁺ depletion .
    • Kinase Inhibition : Employ a fluorescence-based ADP-Glo™ assay. Test at 1–100 µM concentrations against a kinase panel (e.g., EGFR, HER2) .
  • Cell-Based Assays :
    • Use cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects via MTT assay. Compare results to controls (e.g., olaparib for PARP-1) .

What strategies are recommended for addressing discrepancies in biological activity data of this compound analogs across different assay systems?

Methodological Answer:

  • Orthogonal Validation :
    • Replicate assays in multiple systems (e.g., enzymatic vs. cell-based) to confirm target engagement .
    • Adjust solubility by using co-solvents (e.g., DMSO ≤0.1%) to rule out aggregation artifacts .
  • Structural Confirmation :
    • Re-characterize analogs via X-ray crystallography or HPLC-MS to verify purity and identity .
  • Data Normalization :
    • Normalize activity to positive controls (e.g., staurosporine for kinases) to account for inter-assay variability .

How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacodynamic profile of this compound derivatives?

Methodological Answer:

  • Scaffold Diversification :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance metabolic stability .
    • Replace bromine with bioisosteres (e.g., -Cl or -CN) to modulate lipophilicity (LogP) while retaining target affinity .
  • In Silico Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with PARP-1’s catalytic domain. Prioritize derivatives with ΔG ≤ -8 kcal/mol .
  • Pharmacokinetic Screening :
    • Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

What analytical methods are suitable for quantifying this compound in complex biological matrices during pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS :
    • Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 305 → 183 (quantifier) and 305 → 155 (qualifier) .
    • Validate linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (>85%) per FDA guidelines .
  • Sample Preparation :
    • Extract plasma samples via protein precipitation (acetonitrile, 1:3 v/v) followed by SPE (Oasis HLB cartridges) .

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